methyl 5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazine-2-carboxylate
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Overview
Description
Methyl 5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazine-2-carboxylate is a heterocyclic compound that belongs to the class of triazolopyrazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazine-2-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydrazides with esters of fluorinated acids or activated carbonyl compounds . Another approach includes the use of amidrazones in cyclization reactions . The reaction conditions often involve refluxing in solvents like toluene or dichloromethane, with the addition of bases such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would likely apply.
Chemical Reactions Analysis
Types of Reactions
Methyl 5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the nitrogen atoms in the triazole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
Methyl 5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazine-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It has shown potential as an anti-tumor agent, with activity against various cancer cell lines.
Biology: The compound is studied for its antimicrobial properties and potential use in treating infections.
Materials Science: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of methyl 5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazine-2-carboxylate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit c-Met kinase, a protein involved in cell signaling pathways that regulate cell growth and survival . This inhibition can lead to the suppression of tumor growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid dihydrochloride
- 5-Methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride
Uniqueness
Methyl 5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazine-2-carboxylate is unique due to its specific structural features and biological activities. Its ability to inhibit c-Met kinase at nanomolar concentrations sets it apart from other similar compounds
Properties
Molecular Formula |
C7H10N4O2 |
---|---|
Molecular Weight |
182.18 g/mol |
IUPAC Name |
methyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine-2-carboxylate |
InChI |
InChI=1S/C7H10N4O2/c1-13-7(12)6-9-5-4-8-2-3-11(5)10-6/h8H,2-4H2,1H3 |
InChI Key |
XCADOUUWWMVODQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NN2CCNCC2=N1 |
Origin of Product |
United States |
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